ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate is an organic compound with the molecular formula C15H17ClN2O5. This compound is characterized by the presence of a piperidine ring, a nitro group, and a chloro-substituted benzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(4-chloro-2-aminobenzoyl)-3-piperidinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring and benzoyl group contribute to the compound’s binding affinity to various receptors and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrobenzoic acid: Shares the nitro and chloro substituents but lacks the piperidine and ester groups.
1-(4-chloro-2-nitrobenzoyl)piperidine: Similar structure but without the ethyl ester group.
Ethyl 1-(4-chloro-2-aminobenzoyl)-3-piperidinecarboxylate: A reduction product of the original compound.
Uniqueness
Ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the piperidine ring, makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(16)8-13(12)18(21)22/h5-6,8,10H,2-4,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWRPUYOFHNSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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